Increased Lipophilicity (ΔXLogP3 = +0.2) vs. Unmethylated Analog 3-Hexyl-1H-indole
3-Hexyl-2-methyl-1H-indole exhibits a computed XLogP3 of 5.4, which is 0.2 log units higher than the XLogP3 of 5.2 for the unmethylated analog 3-hexyl-1H-indole (CAS 52604-06-5), as calculated by the XLogP3 3.0 algorithm in PubChem [1][2]. Although the difference is modest, in structure-activity relationship (SAR) campaigns involving 3-alkylindole scaffolds, even a ΔlogP of 0.2 can shift compound ranking within a congeneric series and influence permeability coefficients across lipid bilayers [3].
| Evidence Dimension | Computed lipophilicity (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | XLogP3 = 5.2 for 3-hexyl-1H-indole (CAS 52604-06-5) |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed property; XLogP3 3.0 algorithm on PubChem (2025.04.14 release) |
Why This Matters
Higher lipophilicity directly affects membrane permeability in cell-based assays and organic-phase partitioning during synthesis, making the compound distinguishable in both biological and process chemistry contexts.
- [1] PubChem. Compound Summary for CID 15723576: 3-Hexyl-2-methyl-1H-indole; XLogP3 = 5.4. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 15723575: 3-Hexyl-1H-indole; XLogP3 = 5.2. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
